molecular formula C23H16BrNO3 B11575827 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide

Cat. No.: B11575827
M. Wt: 434.3 g/mol
InChI Key: LZBROGGQTAXZGY-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is an organic compound that features a benzofuran core substituted with a bromobenzoyl group and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. This can include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiourea .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators . This inhibition leads to a reduction in inflammation and other related biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H16BrNO3

Molecular Weight

434.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide

InChI

InChI=1S/C23H16BrNO3/c1-14-6-2-3-7-17(14)23(27)25-20-18-8-4-5-9-19(18)28-22(20)21(26)15-10-12-16(24)13-11-15/h2-13H,1H3,(H,25,27)

InChI Key

LZBROGGQTAXZGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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